molecular formula C12H18ClN B13241227 [(3-Chlorophenyl)methyl](3-methylbutan-2-yl)amine

[(3-Chlorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13241227
M. Wt: 211.73 g/mol
InChI Key: JAALTOFGODMTFI-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)methylamine is a secondary amine featuring a 3-chlorophenylmethyl group attached to a 3-methylbutan-2-yl (isopentyl) chain.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C12H18ClN/c1-9(2)10(3)14-8-11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3

InChI Key

JAALTOFGODMTFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with 3-methylbutan-2-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

(3-Chlorophenyl)methylamine undergoes various chemical reactions, including:

Scientific Research Applications

(3-Chlorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position Variations

a. (4-Chlorophenyl)methylamine ()
  • Molecular Formula : C₁₂H₁₈ClN
  • Molar Mass : 211.73 g/mol
  • Key Difference : Chlorine at the para position instead of meta.
  • The electronic effects differ slightly, as para-chloro groups exert less steric hindrance but similar electron-withdrawing capacity compared to meta .
b. (3-Methoxyphenyl)methylamine ()
  • Molecular Formula: C₁₃H₂₁NO
  • Molar Mass : ~207.31 g/mol
  • Key Difference : Methoxy (electron-donating) replaces chlorine (electron-withdrawing).
  • Impact : Increased electron density on the aromatic ring could enhance resonance stabilization and alter reactivity in electrophilic substitution. The methoxy group may improve solubility in polar solvents compared to the chloro analog .

Alkyl Chain Modifications

a. (3-Chlorophenyl)methylamine ()
  • Molecular Formula : C₁₁H₁₆ClN
  • Molar Mass : 197.70 g/mol
  • Key Difference : 2-methylpropyl (isobutyl) replaces 3-methylbutan-2-yl.
b. (butan-2-yl)[(3-chlorophenyl)methyl]amine hydrochloride ()
  • Key Difference : Hydrochloride salt form of a butan-2-yl analog.
  • Impact : Salt formation increases water solubility, making it more suitable for pharmaceutical formulations. The free base would exhibit lower polarity compared to the target compound .

Complex Aromatic Systems

a. {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine ()
  • Key Difference : Biphenyl system with a methyl substituent and ethylamine chain.
  • Impact : Extended conjugation may enhance UV absorption properties. Increased steric bulk could reduce metabolic clearance but improve binding affinity in receptor-targeted applications .
b. 3-(3-chlorophenyl)cyclobutan-1-amine ()
  • Molecular Formula : C₁₀H₁₂ClN
  • Molar Mass : 181.66 g/mol
  • Key Difference : Cyclobutane ring replaces the isopentyl chain.
  • Impact : Ring strain in cyclobutane may increase reactivity. The primary amine group could exhibit stronger basicity compared to the secondary amine in the target compound .

Research Implications

The structural variations highlighted above demonstrate how subtle changes in substituent position, alkyl chain length, and functional groups can significantly alter physical, electronic, and biological properties. For instance:

  • Para vs. Meta Chlorine : Para-substituted analogs may exhibit improved crystallinity for X-ray studies (as inferred from SHELX-related methodologies in ), while meta-substituted derivatives could offer better steric compatibility in drug-receptor interactions .
  • Salt Forms : Hydrochloride salts () enhance aqueous solubility, critical for drug delivery systems .
  • Electron-Donating Groups : Methoxy-containing analogs () might serve as intermediates in synthesizing fluorescent probes due to their electron-rich aromatic systems .

Biological Activity

(3-Chlorophenyl)methylamine, also known as (3-Chlorophenyl)methylamine, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H18ClNC_{12}H_{18}ClN, with a molecular weight of approximately 211.73 g/mol. Its structure features a chlorophenyl group attached to a branched alkyl amine, which may influence its interactions with biological targets.

Biological Activity Overview

Research indicates that (3-Chlorophenyl)methylamine exhibits significant interactions with various biological targets, particularly in enzyme inhibition and receptor modulation. The presence of the chlorophenyl group is believed to enhance binding affinity through halogen bonding interactions, which are crucial for drug-receptor interactions.

Key Biological Activities

  • Enzyme Inhibition : Studies have shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and neurological disorders.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signal transduction pathways that are vital for cellular responses.

The mechanisms through which (3-Chlorophenyl)methylamine exerts its biological effects are primarily based on its ability to interact with proteins at a molecular level. The following interactions have been noted:

  • Halogen Bonding : The chlorophenyl moiety facilitates stronger interactions with aromatic residues in proteins, enhancing the compound's binding affinity.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with polar amino acids, further stabilizing the interaction with biological targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3-Chlorophenyl)methylamine, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
(3-Bromophenyl)methyl(3-methylbutan-2-yl)amineC12H18BrNBromine instead of chlorine
(4-Chlorophenyl)methyl(3-methylbutan-2-yl)amineC12H18ClNChlorine at the para position
(2-Chlorophenyl)methyl(3-methylbutan-2-yl)amineC12H18ClNChlorine at the ortho position
(3-Methylphenyl)methyl(3-methylbutan-2-yl)amineC12H18NNo halogen substituent

This table highlights how variations in halogen positioning can affect biological activity and receptor interactions.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of (3-Chlorophenyl)methylamine. Notable findings include:

  • In Vitro Assays : Experiments have demonstrated that (3-Chlorophenyl)methylamine exhibits inhibitory effects on specific enzymes linked to cancer progression. For instance, it was found to inhibit lysosomal phospholipase A2 (LPLA2), which is associated with phospholipidosis—a condition linked to drug-induced toxicity .
  • Binding Affinity Studies : Research has indicated that the compound has a high binding affinity for certain receptors involved in neurotransmission, suggesting potential applications in treating neurological disorders .

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